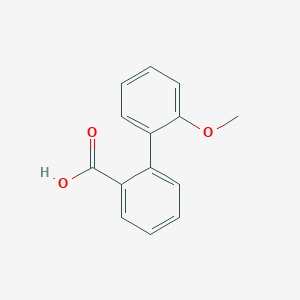

Ethyl 3-Amino-4-methoxybenzoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to Ethyl 3-Amino-4-methoxybenzoate involves several steps and different starting materials. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, a compound with a similar structure, starts with 4-amino-2-hydroxybenzoic acid. This compound is methylated using dimethyl sulfate to obtain methyl 4-amino-2-methoxybenzoate. Subsequent reactions involve the use of potassium thiocyanate with bromine, ethylation with bromoethane, and oxidation with hydrogen peroxide to achieve the final product with a total yield of 24.5% . Similarly, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an EtOH/TEA solution at room temperature .

Molecular Structure Analysis

The molecular structure and spectroscopic characterization of Ethyl 4-aminobenzoate, a compound structurally similar to Ethyl 3-Amino-4-methoxybenzoate, have been extensively studied. Techniques such as FT-IR, FT-Raman, and DFT quantum chemical calculations were used to evaluate the vibrational wavenumbers, intensities of vibrational bands, and optimized geometrical parameters. The stable geometry was determined from the potential energy surface scan, and complete vibrational assignments were carried out using Natural Bond Orbital (NBO) analysis and Scaled Quantum Mechanical Force Field (SQMFF) methodology. The molecular orbital contributions were studied through density of states analyses, and electronic properties like HOMO and LUMO energies were determined by TD-DFT approach .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-Amino-4-methoxybenzoate-related compounds are diverse and include methylation, ethylation, thiocyanation, and oxidation . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with cyanoacrylate derivatives leads to the formation of Ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate . These reactions are crucial for the synthesis of various derivatives with potential applications in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-aminobenzoate have been analyzed through experimental techniques and DFT calculations. The vibrational spectra provide insights into the compound's structure, while the molecular electrostatic potential (MEP) and thermodynamic properties give information about its reactivity and stability. The UV-visible spectrum and Mulliken population analysis on atomic charges contribute to understanding the electronic properties of the compound .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

- Ethyl 3-Amino-4-methoxybenzoate, and similar compounds, are used as intermediates in the synthesis of various pharmaceuticals. For instance, 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, a related compound, is an intermediate in the synthesis of amisulpride, an antipsychotic drug (Wang Yu, 2008).

Chemical Characterization and Derivative Formation

- Ethyl 3-Amino-4-methoxybenzoate can be modified to create new chemical entities. For example, benzoic acid derivatives, including ethyl 3,5-dihydroxy-4-methoxybenzoate, have been identified from natural sources and characterized using spectroscopic methods (Z. Ali et al., 1998).

Antimicrobial Activity

- Derivatives of Ethyl 3-Amino-4-methoxybenzoate, such as Schiff base ligands synthesized from similar compounds, exhibit antimicrobial properties. For instance, compounds synthesized from 4-methoxyphenol derivatives displayed moderate activity against bacteria and fungi (H. M. Vinusha et al., 2015).

Pharmacological Research

- Compounds structurally similar to Ethyl 3-Amino-4-methoxybenzoate have been used in pharmacological research. For example, ethyl 5-sulfamoyl-2-methoxybenzoate was used in synthesizing potential neuroleptics, indicating their relevance in psychotropic medication research (V. Valenta et al., 1990).

Environmental Studies

- In environmental research, derivatives of Ethyl 3-Amino-4-methoxybenzoate, such as ethyl-4-aminobenzoate, have been studied for their occurrence and transformation in natural waters, revealing insights into their environmental behavior and potential impacts (A. J. Li et al., 2017).

Anticancer Research

- Some derivatives of Ethyl 3-Amino-4-methoxybenzoate have been synthesized and evaluated for their anticancer properties, suggesting potential applications in cancer treatment (O. Bekircan et al., 2008).

Neurological Research

- Research into neurological disorders utilizes derivatives of Ethyl 3-Amino-4-methoxybenzoate. For instance, compounds like 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole, a derivative, have been studied for their potential to inhibit glial GABA uptake, offering insights into neurological conditions (E. Falch et al., 1999).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 3-amino-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWCDEPEMGXGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

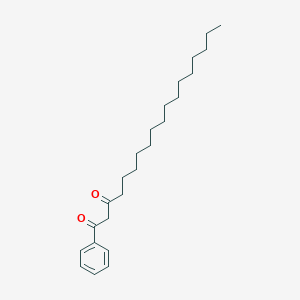

CCOC(=O)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)